molecular formula C6H3Cl2NO B1278443 6-chloropyridine-2-carbonyl Chloride CAS No. 80099-98-5

6-chloropyridine-2-carbonyl Chloride

Cat. No.: B1278443
CAS No.: 80099-98-5
M. Wt: 176 g/mol
InChI Key: INDXGKMKACLIJS-UHFFFAOYSA-N
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Description

6-chloropyridine-2-carbonyl Chloride is a useful research compound. Its molecular formula is C6H3Cl2NO and its molecular weight is 176 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organopalladium(II) Complexes

6-Chloropyridine-2-carbonyl chloride has been utilized in the formation of organopalladium(II) complexes. These complexes exhibit stability and their chloride ligand can be readily replaced by other halides and pseudohalides. Such organopalladium(II) complexes have been characterized using various analytical techniques and found to catalyze the cross-coupling reaction between 2,6-dichloropyridine and methylmagnesium bromide, selectively producing 2-methyl-6-chloropyridine. This indicates their potential utility in organic synthesis and catalysis (Isobe et al., 1986).

Synthesis of Novel Heterocyclic Compounds

The compound plays a critical role in the synthesis of novel heterocyclic compounds. For example, it has been involved in the synthesis of 5,7‐dihydro‐5‐oxopyrido[3′,2′:5,6]pyrimido[1,2‐a]benzimidazoles. These newly formed compounds have been structurally confirmed by their ir and 1H NMR spectra, showcasing the compound's importance in the development of new molecules with potential applications in pharmaceuticals and materials science (Caroti et al., 1986).

Photocatalytic Studies

In photocatalytic research, this compound derivatives have been used to study their photolytic degradation. For instance, 3,5,6-trichloro-2-pyridinol, a degradation product of chlorpyrifos, has been examined under photocatalytic conditions, revealing insights into its degradation mechanism and potential applications in environmental remediation and pollution control (Žabar et al., 2016).

Fungicidal Activity

The role of this compound in the synthesis of fungicidal compounds has been explored. Derivatives of this compound have shown inhibitory effects against various strains, highlighting its significance in the development of new fungicides and agricultural chemicals (Xiao-lin, 2013).

Catalytic Applications

Its derivatives have found applications in catalysis. For instance, nickel-catalyzed cross-electrophile coupling of aryl chlorides with primary alkyl chlorides using derivatives of this compound has been reported. This showcases the compound's utility in facilitating complex chemical reactions that are crucial in pharmaceuticals and fine chemical synthesis (Kim et al., 2020).

Mechanism of Action

Target of Action

6-Chloropyridine-2-carbonyl Chloride, also known as 6-chloropicolinoyl chloride, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various pharmaceuticals, agrochemicals, and metal complexes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the reaction environment, the presence of other reactants or catalysts, and the temperature and pressure conditions under which the reaction is carried out. For example, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound can maintain its efficacy under a wide range of conditions.

Biochemical Analysis

Biochemical Properties

6-Chloropyridine-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an acylating agent, reacting with nucleophiles such as amines and alcohols to form amides and esters. This compound is also involved in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, it can impact gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound may cause cellular toxicity, leading to cell death or impaired cellular function. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are observed. It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biochemical properties. The compound can also affect metabolic flux, altering the levels of metabolites in specific pathways. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and identifying potential metabolic targets for therapeutic intervention .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall biochemical effects, as different tissues may have varying levels of transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and predicting its biochemical effects .

Properties

IUPAC Name

6-chloropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDXGKMKACLIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449177
Record name 6-chloropyridine-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80099-98-5
Record name 6-Chloro-2-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80099-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloropyridine-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridine-2-carbonyl chloride
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Synthesis routes and methods

Procedure details

A mixture of 40 g 6-chloro-2-pyridinecarboxilic acid and 150 ml SOCl2 is refluxed 4 hrs. After removing excess SOCl2 there is obtained 44 g 6-chloro-2-pyridinecarboxylic acid chloride, m.p. 76° C.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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